molecular formula C8H12N4O B1450652 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide CAS No. 2200876-67-9

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide

Cat. No. B1450652
M. Wt: 180.21 g/mol
InChI Key: ZTWVZBVRKFAJRC-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is a chemical compound with the CAS Number: 395653-63-1 . It has a molecular weight of 166.18 . The IUPAC name for this compound is 5-cyclopropyl-1H-pyrazole-3-carbohydrazide .


Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is 1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide” is a solid at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Chemical Structure and Properties

The compound 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide and its derivatives have been a subject of interest in various research fields due to their intriguing chemical structures and properties. Studies have highlighted the synthesis and crystal structure of similar compounds, providing a foundation for understanding their physical and chemical behaviors. For instance, Wen et al. (2006) synthesized a related compound, 5-amino-4-cyano-1-[(5-methyl-1-t-butyl-4-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole, and determined its crystal structure using X-ray diffraction, underlining the importance of structural analysis in understanding the functionalities of such compounds (Wen et al., 2006).

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been extensively studied. Ningaiah et al. (2014) synthesized a novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles and evaluated their antimicrobial activity, finding that certain compounds demonstrated potent to weak antimicrobial activity (Ningaiah et al., 2014). Additionally, Abdel‐Aziz et al. (2009) tested various newly synthesized 2-substituted-3-methylbenzofuran derivatives for their antimicrobial activity against several bacterial and fungal species, with some compounds exhibiting significant activity (Abdel‐Aziz et al., 2009).

Molecular Docking and Bioactivity Studies

The molecular docking and bioactivity analyses of pyrazole derivatives have been instrumental in drug discovery and development. Pillai et al. (2017) performed vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its potential as a CDK2s inhibitor (Pillai et al., 2017). Similarly, Mahajan et al. (2016) synthesized 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives and conducted molecular docking studies, revealing a significant correlation between binding score and biological activity, indicating the compounds as potential cyclooxygenase inhibitors (Mahajan et al., 2016).

Synthesis and Characterization

The synthesis and characterization of pyrazole derivatives are crucial for developing new pharmaceuticals and materials. Research by Nasareb et al. (2016) described the synthesis of novel pyrazole-based carbohydrazone derivatives, emphasizing their structural confirmation and antibacterial activity evaluation (Nasareb & Siddiquia, 2016). These studies exemplify the diverse applications and significance of 5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide derivatives in scientific research, particularly in the field of medicinal chemistry.

properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12-7(5-2-3-5)4-6(11-12)8(13)10-9/h4-5H,2-3,9H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWVZBVRKFAJRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NN)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1-methyl-1h-pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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